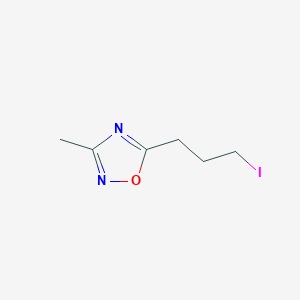![molecular formula C8H14O3 B6141924 1,4-dioxaspiro[4.4]nonan-2-ylmethanol CAS No. 19837-64-0](/img/structure/B6141924.png)
1,4-dioxaspiro[4.4]nonan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.19 g/mol . It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom. This compound is primarily used in research and development settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dioxaspiro[4.4]nonane with formaldehyde in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods
While specific industrial production methods for 1,4-dioxaspiro[4The production process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction produces various alcohol derivatives .
Scientific Research Applications
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-dioxaspiro[4.4]nonan-2-ylmethanol involves its interaction with various molecular targets. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the spiro structure provides unique steric properties that can affect its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Similar in structure but lacks the hydroxyl group.
1,4-Dioxaspiro[4.5]decane: Has a different ring size, affecting its chemical properties.
1,4-Dioxaspiro[4.4]nonane: The parent compound without the hydroxyl group.
Uniqueness
1,4-Dioxaspiro[4.4]nonan-2-ylmethanol is unique due to its spiro structure combined with a hydroxyl group. This combination provides distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
1,4-dioxaspiro[4.4]nonan-3-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-5-7-6-10-8(11-7)3-1-2-4-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXZOTDEWCLXNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 1,6-dimethyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)
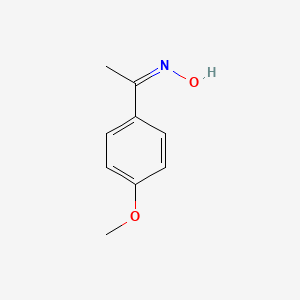
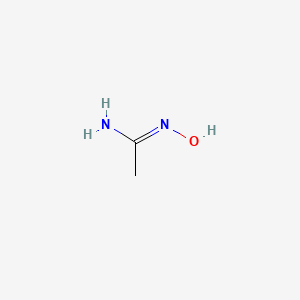
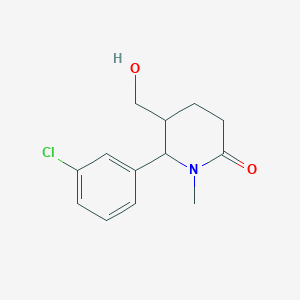
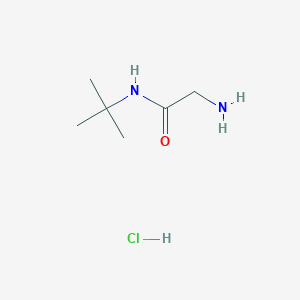
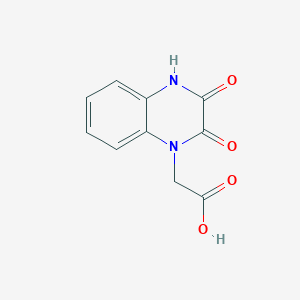
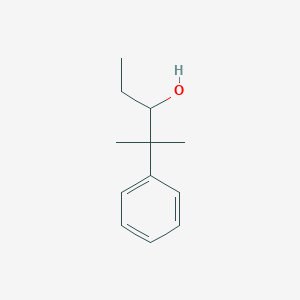
![Ethyl 3-[(aminocarbonyl)diazenyl]but-2-enoate](/img/structure/B6141913.png)

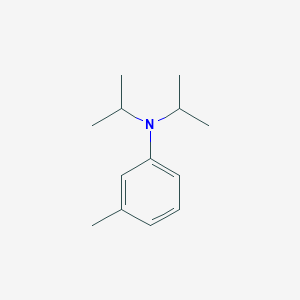

![3-(Chloromethyl)-2-formyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6141938.png)
![(E)-{[(METHYLSULFANYL)METHANETHIOYL]AMINO}(1-PHENYLETHYLIDENE)AMINE](/img/structure/B6141947.png)
